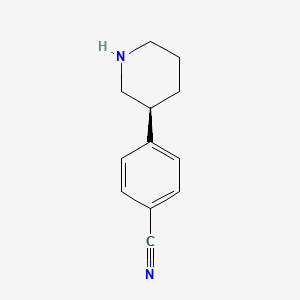
(S)-4-(Piperidin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(哌啶-3-基)苯腈是一种有机化合物,分子式为C12H14N2。它是一个手性分子,这意味着它具有特定的三维排列,与它的镜像异构体不重叠。该化合物因其独特的结构特征和潜在的生物活性,在医药化学和有机合成等各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
(S)-4-(哌啶-3-基)苯腈的合成通常涉及以下步骤:
起始原料: 合成从市售的起始原料开始,例如4-溴苯腈和(S)-3-哌啶醇。
中间体的形成: 第一步涉及亲核取代反应,其中(S)-3-哌啶醇在碳酸钾 (K2CO3) 等碱的存在下与4-溴苯腈反应形成中间体。
环化: 中间体在酸性条件下发生环化,形成所需的(S)-4-(哌啶-3-基)苯腈。
工业生产方法
(S)-4-(哌啶-3-基)苯腈的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术来确保高产率和纯度。
化学反应分析
反应类型
(S)-4-(哌啶-3-基)苯腈可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂进行氧化,以形成相应的氧化产物。
还原: 还原反应可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂进行,以产生还原衍生物。
取代: (S)-4-(哌啶-3-基)苯腈中的腈基可以与各种亲核试剂发生亲核取代反应,形成取代产物。
常用试剂和条件
氧化: KMnO4,CrO3,酸性或碱性条件。
还原: LiAlH4,NaBH4,通常在无水溶剂中。
取代: 胺、醇或硫醇等亲核试剂,通常在催化剂存在下或回流条件下。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羧酸,而还原可能产生伯胺。
科学研究应用
(S)-4-(哌啶-3-基)苯腈有几种科学研究应用:
医药化学: 它被用作合成药物化合物的构建模块,特别是那些针对神经疾病的化合物。
有机合成: 该化合物在合成更复杂的有机分子中用作中间体。
生物学研究: 研究人员使用(S)-4-(哌啶-3-基)苯腈来研究其潜在的生物活性,包括其对各种生物途径的影响。
工业应用: 它用于开发特种化学品和材料。
作用机制
(S)-4-(哌啶-3-基)苯腈的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与受体或酶结合,调节其活性。例如,它可能在某些神经递质受体上充当激动剂或拮抗剂,影响信号转导途径和细胞反应。
相似化合物的比较
类似化合物
(S)-3-(哌啶-3-基)苯腈: 结构相似,但哌啶环的位置不同。
4-(哌啶-3-基)苯腈: 该化合物的非手性形式。
3-(哌啶-3-基)苯腈: 另一种位置异构体,具有不同的化学性质。
独特性
(S)-4-(哌啶-3-基)苯腈因其特定的手性构型而具有独特性,与非手性或位置异构体相比,它可能产生不同的生物活性。这使其成为各个科学领域研究和开发的宝贵化合物。
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
4-[(3S)-piperidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1 |
InChI 键 |
IFBAFCLKWWHJED-GFCCVEGCSA-N |
手性 SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)C#N |
规范 SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


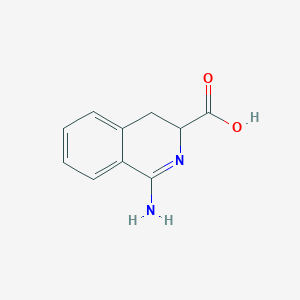


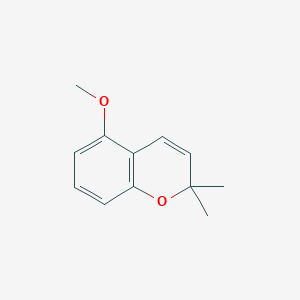
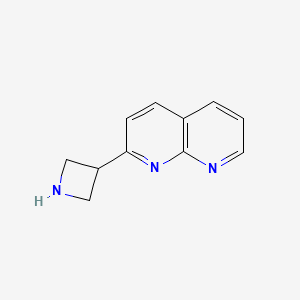


![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

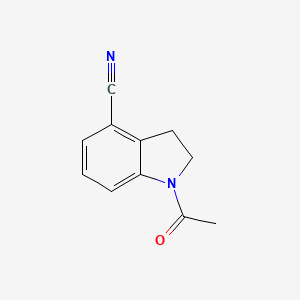


![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
